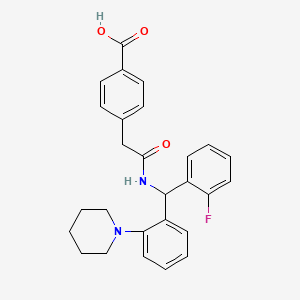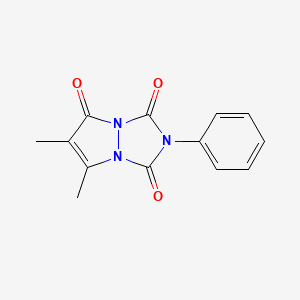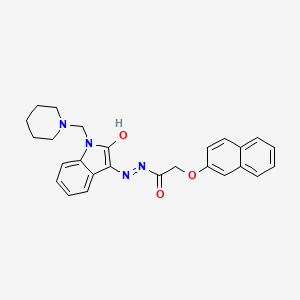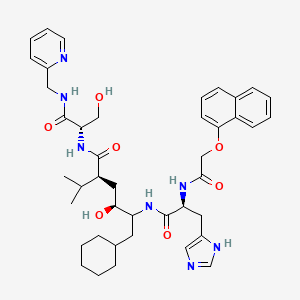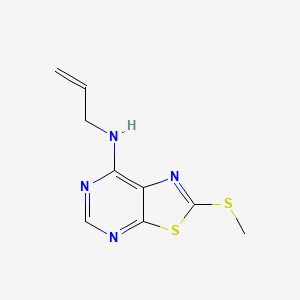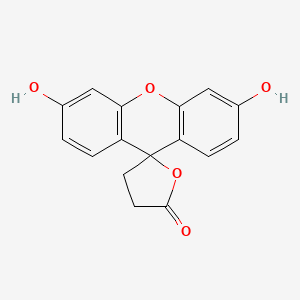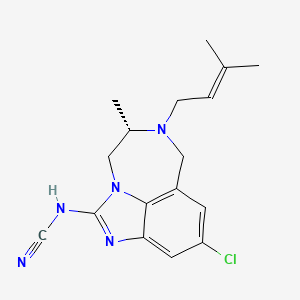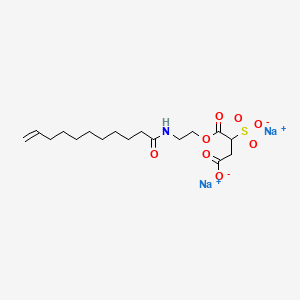
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate is a chemical compound known for its surfactant properties. It is commonly used in various personal care and industrial products due to its ability to reduce surface tension and enhance the spreading and wetting properties of formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-(undecylenic monoethanolamide) sulfosuccinate typically involves the reaction of maleic anhydride with undecylenic monoethanolamide to form an intermediate maleate ester. This intermediate is then subjected to sulfonation using sodium bisulfite to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate undergoes various chemical reactions, including:
Esterification: Formation of esters through the reaction with alcohols.
Sulfonation: Introduction of sulfonic acid groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Sulfonation: Utilizes sodium bisulfite under controlled conditions.
Substitution: Various reagents depending on the desired substituent.
Major Products Formed
The major products formed from these reactions include esters, sulfonated derivatives, and substituted compounds, each with unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and enhance permeability.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Widely used in personal care products, detergents, and cleaning agents for its surfactant properties .
Wirkmechanismus
The mechanism of action of disodium 1-(undecylenic monoethanolamide) sulfosuccinate involves its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of its hydrophobic and hydrophilic regions with lipid bilayers, leading to increased membrane permeability and solubilization of hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-(undecylenic monoethanolamide) sulfosuccinate
- Disodium undecylenamido MEA-sulfosuccinate
Uniqueness
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers enhanced solubility and stability in various formulations, making it a preferred choice in many applications .
Eigenschaften
CAS-Nummer |
65277-52-3 |
|---|---|
Molekularformel |
C17H27NNa2O8S |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
disodium;4-oxo-3-sulfonato-4-[2-(undec-10-enoylamino)ethoxy]butanoate |
InChI |
InChI=1S/C17H29NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-15(19)18-11-12-26-17(22)14(13-16(20)21)27(23,24)25;;/h2,14H,1,3-13H2,(H,18,19)(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
HQWDESXVUSWTPT-UHFFFAOYSA-L |
Kanonische SMILES |
C=CCCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


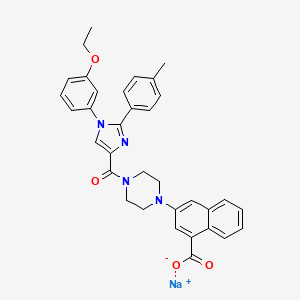
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
